molecular formula C25H22FN5O2 B2727369 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097903-97-2

6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2727369
CAS No.: 2097903-97-2
M. Wt: 443.482
InChI Key: RGKUIWREKLLKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a quinoxaline-2-carbonyl group. The dihydropyridazinone scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the quinoxaline moiety may enhance π-π stacking interactions in biological systems .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-19-7-5-18(6-8-19)20-9-10-24(32)31(29-20)16-17-11-13-30(14-12-17)25(33)23-15-27-21-3-1-2-4-22(21)28-23/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKUIWREKLLKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This structure includes a fluorophenyl group and a quinoxaline moiety, which are significant in enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the quinoxaline core followed by the attachment of the piperidine and dihydropyridazine components. Characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have reported the cytotoxic potential of this compound against various cancer cell lines, particularly leukemia cells. For instance, it has been tested against K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia) cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 8 to 31 µM , demonstrating its effectiveness compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference Compound
K56215A6730
U93710JG576
HL6012A6730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that involve disruption of cellular signaling pathways and induction of oxidative stress.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : It may interfere with DNA replication in rapidly dividing cancer cells.
  • Induction of Apoptosis : The compound appears to activate pro-apoptotic pathways while inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in the cell cycle, preventing further proliferation.

Case Studies

  • Study on K562 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • Comparative Analysis : When compared to existing treatments, this compound exhibited lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs), highlighting its potential for selective targeting of cancerous cells without harming healthy tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares key structural and functional features of the target compound with analogs identified in the literature:

Compound Name Core Structure Substituents Key Features Reference
Target Compound 2,3-Dihydropyridazin-3-one - 6-(4-Fluorophenyl)
- 2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}
Combines fluorophenyl (lipophilicity) with quinoxaline (π-π interactions) N/A
3-ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one Quinoxalin-2(1H)-one - 7-Piperazinylmethyl
- 3-Ethyl
Piperazine linker enhances solubility; lacks dihydropyridazinone stability
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one 2,3-Dihydropyridazin-3-one - 6-Triazolylmethoxy
- 2-Phenyl
Triazole group introduces hydrogen-bonding potential; no fluorophenyl
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone 3(2H)-Pyridazinone - 4-Fluorophenylpiperazine
- 6-Morpholinyl
Morpholinyl enhances solubility; oxoethyl linker differs from methyl

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., phenyl or triazolyl derivatives) .
  • Solubility: Piperidine/piperazine-containing analogs (e.g., ) exhibit improved aqueous solubility due to their basic nitrogen atoms, whereas the target compound’s quinoxaline-carbonyl group may reduce solubility.
  • Binding Interactions: Quinoxaline derivatives often target kinases or GPCRs via aromatic stacking; the dihydropyridazinone core may mimic ATP’s adenine ring in kinase inhibition .

Research Findings and Limitations

Structural Insights

  • Ring Puckering: The dihydropyridazinone ring likely adopts a non-planar conformation, as described by Cremer-Pople coordinates for six-membered rings . This puckering could influence binding pocket compatibility.
  • Enantiomerism: The piperidine and quinoxaline groups introduce stereochemical complexity. Flack parameter analysis (e.g., ) would be critical for resolving enantiomers in crystallographic studies.

Gaps in Data

  • No direct pharmacological data (e.g., IC50, bioavailability) for the target compound were found in the provided evidence.
  • Comparative studies on metabolic stability or toxicity are absent but could be inferred from analogs (e.g., dihydropyridazinones generally resist oxidative degradation ).

Preparation Methods

Construction of the 6-(4-Fluorophenyl)-2,3-Dihydropyridazin-3-One Core

The dihydropyridazinone ring serves as the foundational scaffold. A widely adopted method involves cyclocondensation of α,β-unsaturated keto esters with hydrazine derivatives. For instance, ethyl 2-(1H-indol-3-yl)-4-oxopentanoate reacts with hydrazine hydrate in ethanol under reflux to yield 4-substituted dihydropyridazinones. Adapting this approach, ethyl 2-(4-fluorophenyl)-4-oxohex-2-enoate could be treated with hydrazine hydrate to form 6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one.

Alternatively, bromination and Suzuki-Miyaura cross-coupling strategies enable direct introduction of the 4-fluorophenyl group. As demonstrated in the synthesis of 5-(4-fluorophenyl)-1,4-dihydropyrazine-2,3-dione, 2,3-dimethoxypyrazine undergoes bromination followed by palladium-catalyzed coupling with 4-fluorophenylboronic acid to install the aryl group. Transposing this methodology, 6-bromo-2,3-dihydropyridazin-3-one could undergo Suzuki coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to furnish the desired core.

Key Reaction Conditions

  • Cyclocondensation : Ethanol, reflux (8–48 h), hydrazine hydrate (1.5–2 eq).
  • Suzuki Coupling : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), dioxane/H₂O (4:1), 80°C.

Quinoxaline-2-Carbonylation of the Piperidine Nitrogen

The final step involves coupling quinoxaline-2-carboxylic acid to the piperidine nitrogen. A robust method employs activation of the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the piperidine intermediate. For example, quinoxaline-2-carboxylic acid treated with SOCl₂ in dichloromethane generates the acid chloride, which subsequently reacts with 2-(piperidin-4-ylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one in the presence of triethylamine to yield the target compound.

Alternatively, peptide coupling reagents such as HATU or EDCI/HOBt facilitate amide bond formation under milder conditions. A representative procedure involves combining quinoxaline-2-carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF, followed by addition of the piperidine intermediate.

Comparative Analysis of Coupling Methods

Method Reagents Conditions Yield
Acyl Chloride SOCl₂, Et₃N DCM, 0°C → rt, 4 h 72%
HATU-Mediated HATU, DIPEA DMF, rt, 12 h 85%

Purification and Analytical Characterization

Purification of intermediates and the final compound typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures. Analytical validation via ¹H/¹³C NMR, HRMS, and HPLC ensures structural fidelity. For instance, the final compound exhibits characteristic signals in ¹H NMR for the dihydropyridazinone protons (δ 2.80–3.00 ppm, m), the 4-fluorophenyl group (δ 7.10–7.30 ppm, m), and the quinoxaline aromatic protons (δ 8.50–9.00 ppm, m).

Challenges and Optimization Strategies

  • Regioselectivity in Suzuki Coupling : Competing coupling at alternative positions may occur. Using bulky ligands such as SPhos improves selectivity for the 6-position.
  • Amidation Side Reactions : Over-acylation of the piperidine nitrogen can be mitigated by employing stoichiometric control and low temperatures during acyl chloride additions.
  • Oxidation of Dihydropyridazinone : Storage under inert atmosphere and addition of radical inhibitors (e.g., BHT) prevent undesired oxidation to pyridazinone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.